molecular formula C10H13ClN2O B1398520 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride CAS No. 1187830-88-1

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

Cat. No. B1398520
CAS RN: 1187830-88-1
M. Wt: 212.67 g/mol
InChI Key: CRFKLLURQFAICZ-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a chemical compound . Its empirical formula is C10H12N2O and its molecular weight is 176.22 .


Molecular Structure Analysis

The molecular structure of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride consists of a pyrrolidinone ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride include a molecular weight of 176.22 , a density of 1.234g/cm3 , and a boiling point of 464.5ºC at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Drug Development and Synthesis

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is amenable to further chemical modifications, making it a versatile building block for the development of a variety of drugs. For instance, it can be used to synthesize novel central nervous system (CNS) agents, anticonvulsants, and potential treatments for neurodegenerative diseases .

Material Science

In material science, this compound can contribute to the creation of new polymeric materials. By incorporating 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride into polymer chains, researchers can enhance the properties of materials, such as increasing thermal stability or improving electrical conductivity, which is crucial for developing advanced electronic devices .

Chemical Synthesis

This compound serves as a catalyst and a reagent in various chemical reactions. Its amino group can act as a nucleophile, opening up possibilities for creating complex organic molecules through reactions like nucleophilic substitution or addition to carbonyl groups .

Chromatography

As a standard in chromatographic analysis, 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride can be used to calibrate equipment and validate analytical methods. Its well-defined properties allow for accurate measurement of chromatographic parameters .

Analytical Chemistry

In analytical chemistry, it can be employed as a derivatization agent for the detection and quantification of aldehydes and ketones. The compound reacts with carbonyl groups to form stable derivatives, which can be easily detected using techniques like HPLC or GC-MS .

Biological Studies

This compound has potential applications in biological studies, particularly in the investigation of enzyme-substrate interactions. Its structural similarity to certain amino acids and peptides makes it a useful tool for probing the active sites of enzymes .

Nanotechnology

In the field of nanotechnology, 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride can be used to modify the surface of nanoparticles. This modification can improve the solubility, biocompatibility, and targeting capabilities of nanoparticles for drug delivery systems .

Environmental Science

Lastly, this compound may have applications in environmental science, particularly in the development of sensors for detecting pollutants. Its reactivity with various chemical groups can be harnessed to create sensitive and selective sensors for environmental monitoring .

Safety and Hazards

The safety information available indicates that 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride may be harmful if swallowed and may cause certain health hazards . It is recommended to handle this compound with appropriate safety precautions .

properties

IUPAC Name

4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKLLURQFAICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718819
Record name 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

CAS RN

1187830-88-1
Record name 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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